

What is the chemical structure of Curcumaromin C?

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Compound of Interest

Compound Name: *Curcumaromin C*

Cat. No.: *B15589602*

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An In-depth Technical Guide to Curcumaromin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumaromin C is a novel curcuminoid recently isolated from the rhizomes of *Curcuma aromatica* Salisb. As a member of the curcuminoid family, a class of compounds renowned for the therapeutic properties of its principal constituent, curcumin, **Curcumaromin C** presents a unique structural modification that warrants further investigation for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and isolation of **Curcumaromin C**, based on currently available scientific literature.

Chemical Structure and Properties

Curcumaromin C was first reported by Qin et al. in 2015 as a novel curcuminoid isolated from *Curcuma aromatica*[1]. The structure was elucidated through spectroscopic analysis. It is unique among curcuminoids as it is a menthane monoterpene-coupled curcuminoid[1].

Chemical Identifiers

Identifier	Value
IUPAC Name	(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-(propan-2-yl)cyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione[1]
SMILES	<chem>C=C(C)C--INVALID-LINK----INVALID-LINK--CC(=O)CC(=O)C=CC2=CC=C(O)C=C2C=CC3=CC=C(O)C=C3</chem>
InChI	InChI=1S/C31H36O4/c1-20(2)26-17-22(4)16-24(28(26)18-25(32)14-12-23(30)10-6-21(3)7-11-27(34)19-29(35)26)13-15-27(33)25/h6-7,10-12,14-15,17,19,24,26,28,30,32,34H,13,16,18H2,1-5H3/b7-6+,12-10+,15-13+,27-21+/t24-,26+,28-/m1/s1
Molecular Formula	C31H36O4
Molecular Weight	472.6 g/mol

Physicochemical Data

At present, detailed physicochemical data such as melting point, specific rotation, and comprehensive spectroscopic data for **Curcumaromin C** are not extensively available in publicly accessible databases. The primary literature should be consulted for this information.

Experimental Protocols

The isolation and structure elucidation of **Curcumaromin C** were first described by Qin et al. (2015). The following is a generalized protocol based on typical methods for isolating curcuminoids from Curcuma species. For the exact, detailed protocol, consulting the primary publication is essential.

General Isolation Protocol for Curcuminoids from Curcuma aromatica

- Extraction:

- The dried and powdered rhizomes of *Curcuma aromatica* are subjected to solvent extraction. Common solvents for this purpose include ethanol, methanol, or ethyl acetate.
- The extraction is typically performed at room temperature or under reflux over an extended period to ensure exhaustive extraction of the phytochemicals.
- The resulting crude extract is then concentrated under reduced pressure to yield a semi-solid residue.
- Fractionation:
 - The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical solvent system would be n-hexane, chloroform, ethyl acetate, and water.
- Chromatographic Purification:
 - The fraction containing the curcuminoids is further purified using column chromatography.
 - Silica gel is a commonly used stationary phase.
 - A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the individual compounds.
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC).
 - Fractions containing compounds with similar TLC profiles are combined and may require further purification steps, such as preparative HPLC, to yield pure **Curcumaromin C**.

Structure Elucidation

The definitive structure of **Curcumaromin C** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Signaling Pathways

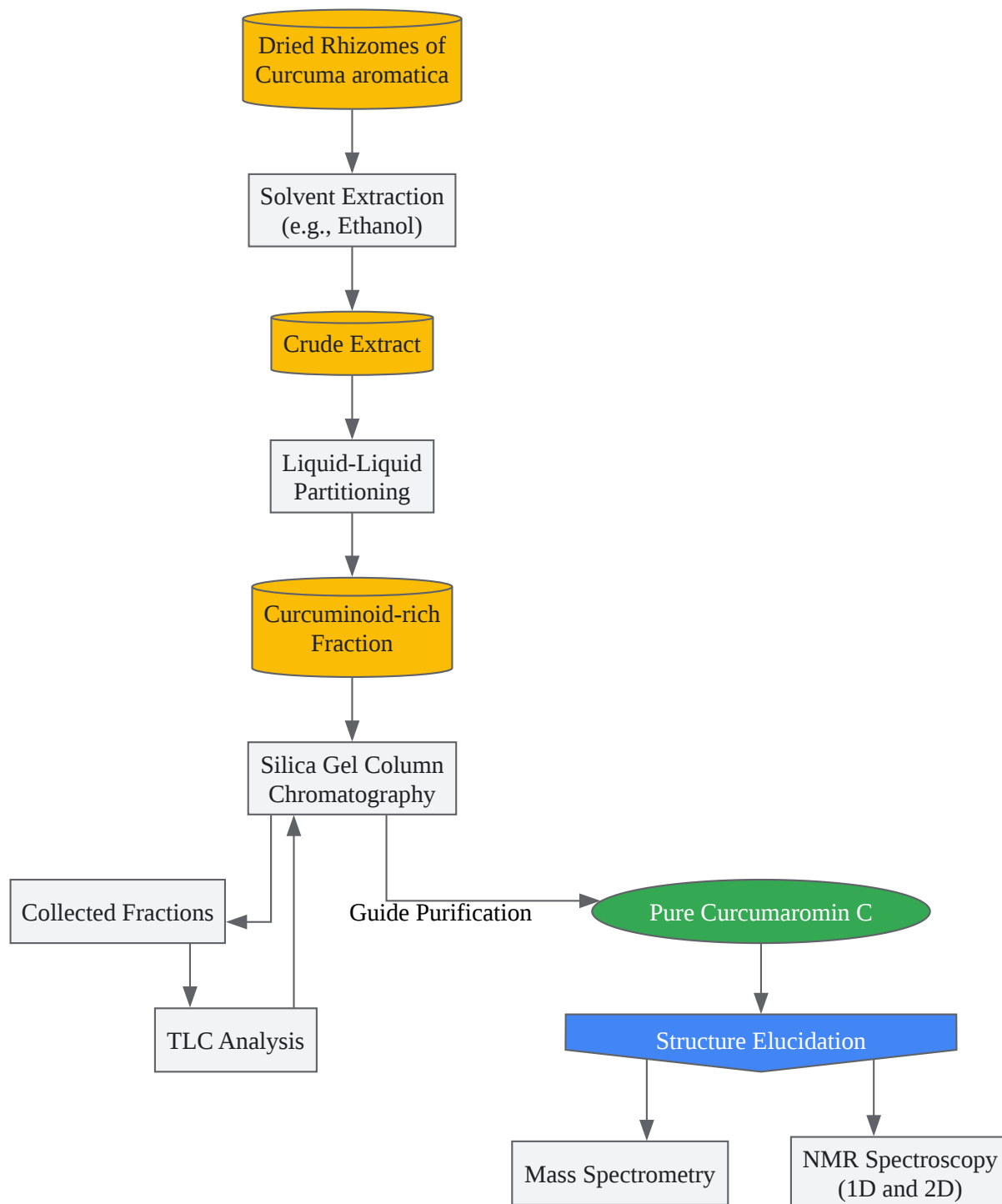
Currently, there is a significant lack of research on the specific biological activities of **Curcumaromin C** and its effects on cellular signaling pathways. However, given its structural similarity to curcumin, it is plausible that **Curcumaromin C** may exhibit similar pharmacological properties. Curcumin is known to modulate a vast array of signaling pathways, including but not limited to:

- NF- κ B signaling pathway
- MAPK signaling pathway
- PI3K/Akt signaling pathway
- Wnt/ β -catenin signaling pathway

Further research is imperative to determine if **Curcumaromin C** interacts with these or other signaling pathways and to what extent its unique monoterpene moiety influences its biological activity profile.

Experimental Workflow for Isolation and Characterization

The logical workflow for the isolation and characterization of **Curcumaromin C** can be visualized as follows:



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Fig. 1: General workflow for the isolation and structural elucidation of **Curcumaromin C**.

Conclusion

Curcumaromin C is a structurally intriguing natural product with potential for novel therapeutic applications. This guide consolidates the currently available information on its chemical structure and isolation. However, a significant knowledge gap exists regarding its biological activities and mechanism of action. Further in-depth studies, including chemical synthesis, comprehensive biological screening, and investigation into its effects on cellular signaling pathways, are essential to unlock the full therapeutic potential of this novel curcuminoid. Researchers and drug development professionals are encouraged to pursue these avenues of investigation.

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References

- 1. Curcumaromins A, B, and C, Three Novel Curcuminoids from Curcuma aromatica | Semantic Scholar [semanticscholar.org]
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